methyl (3S,4R)-4-hydroxypiperidine-3-carboxylate hydrochloride
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Overview
Description
Methyl (3S,4R)-4-hydroxypiperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a hydroxyl group at the 4-position and a carboxylate group at the 3-position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4R)-4-hydroxypiperidine-3-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 4-position is achieved through selective hydroxylation reactions.
Carboxylation: The carboxylate group is introduced at the 3-position using carboxylation reactions.
Esterification: The carboxylate group is then esterified to form the methyl ester.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4R)-4-hydroxypiperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Methyl (3S,4R)-4-hydroxypiperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (3S,4R)-4-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R,4S)-4-hydroxypiperidine-3-carboxylate
- Methyl (3S,4S)-4-hydroxypiperidine-3-carboxylate
- Methyl (3R,4R)-4-hydroxypiperidine-3-carboxylate
Uniqueness
Methyl (3S,4R)-4-hydroxypiperidine-3-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (3S,4R) configuration allows for selective interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl (3S,4R)-4-hydroxypiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGPNIORWLTSFB-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC1O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNCC[C@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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